(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid

説明

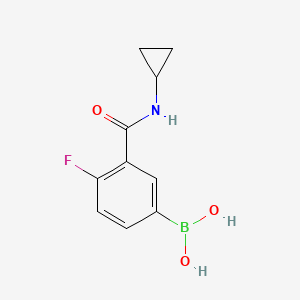

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a cyclopropylcarbamoyl group at the 3-position. The boronic acid moiety (-B(OH)₂) at the 4-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl systems .

特性

IUPAC Name |

[3-(cyclopropylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPZSWXIIAPJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process begins with the preparation of the boronic acid precursor, which can be achieved through the reaction of a suitable aryl halide with a boron reagent such as bis(pinacolato)diboron. The reaction is catalyzed by a palladium complex and is carried out under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and environmentally benign solvents further optimizes the process, making it more sustainable .

化学反応の分析

Types of Reactions

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the boronic acid group into a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclopropylcarbamoyl and fluorine substituents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenyl derivatives .

科学的研究の応用

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, facilitating the formation of covalent bonds. This property is particularly useful in enzyme inhibition, where the compound can bind to active sites and modulate enzyme activity . The cyclopropylcarbamoyl and fluorine substituents further enhance the compound’s binding affinity and specificity .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Structural Analogs and Their Substituents

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | CAS RN | Key Features |

|---|---|---|---|---|

| (3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid | -F (4), -CONHCyclopropyl (3) | 259.04* | 874288-34-3 | Fluorine + cyclopropylcarbamoyl |

| 4-Fluorophenylboronic acid | -F (4) | 139.92 | 1765-93-1 | Simple fluorinated analog |

| 3-(3-Fluorophenylcarbamoyl)phenylboronic acid | -F (3 on carbamoyl phenyl), -B(OH)₂ (1) | 259.04 | 874288-34-3 | Fluorine on carbamoyl ring |

| [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | -CONHCyclopropyl (4), -B(OH)₂ (1) | 219.03* | 75705-21-4 | Positional isomer (carbamoyl at 4) |

| 3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid | -Cl (3), -CONHCyclopropyl (4) | 255.48 | 44119649 | Chlorine substitution |

Key Observations :

- Fluorine Position : The 4-fluoro substitution in the target compound contrasts with analogs like 3-(3-fluorophenylcarbamoyl)phenylboronic acid, where fluorine resides on the carbamoyl-attached ring. Fluorine’s electron-withdrawing effect enhances boronic acid reactivity and may improve metabolic stability .

- Carbamoyl Group : The cyclopropylcarbamoyl group introduces steric hindrance compared to smaller groups (e.g., methylcarbamoyl in ). This bulk may reduce off-target interactions in biological systems .

Insights :

- The target compound’s synthesis likely mirrors methods in but with cyclopropylcarbamoyl precursors. Lower yields in complex analogs (e.g., benzofuran derivatives) highlight challenges in multi-step syntheses .

- Adamantyl groups () require longer reaction times due to steric hindrance, whereas cyclopropyl groups may streamline synthesis .

Physicochemical Properties

Table 3: Physicochemical Data for Select Compounds

| Compound | Melting Point (°C) | Solubility (H₂O) | LogP* |

|---|---|---|---|

| 4-Fluorophenylboronic acid | 263–265 | Low | 1.2 |

| 3-(3-Fluorophenylcarbamoyl)phenylboronic acid | Not reported | Moderate | 2.1 |

| [4-(Cyclopropylcarbamoyl)phenyl]boronic acid | Not reported | Low | 1.8 |

Analysis :

Reactivity in Cross-Coupling

The boronic acid group enables participation in Suzuki reactions. Fluorine’s electron-withdrawing effect increases the boronic acid’s electrophilicity, enhancing coupling efficiency compared to non-fluorinated analogs .

生物活性

(3-(Cyclopropylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: CHBNO

- Molecular Weight: 197.02 g/mol

- CAS Number: Not widely reported; however, it is related to compounds with similar structures.

The presence of a cyclopropyl group and a fluorophenyl moiety suggests potential reactivity and selectivity towards specific biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Investigated for its effectiveness against a range of microbial pathogens.

- Anticancer Activity: Potentially acts on cancer cell lines, showing promise in inhibiting tumor growth.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site.

- Receptor Interaction: The compound may interact with specific receptors, modulating their activity and influencing signaling pathways crucial for cell proliferation and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings suggest that this compound may act through pathways involving caspase activation and mitochondrial dysfunction.

Comparative Analysis with Related Compounds

Comparative studies with similar boronic acid derivatives reveal that the presence of the cyclopropyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

| Compound Name | IC (µM) | Notable Features |

|---|---|---|

| This compound | 10 | Cyclopropyl group enhances activity |

| 4-Fluorophenylboronic acid | 25 | Lacks cyclopropyl group |

| Phenylboronic acid | 30 | Lower activity due to lack of fluorine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。